molecular formula C13H20ClNO2 B1458876 benzyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride CAS No. 176388-88-8

benzyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride

Cat. No. B1458876
M. Wt: 257.75 g/mol
InChI Key: DAMFALAMZHMNIN-RFVHGSKJSA-N
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Description

Benzyl compounds are organic chemical compounds containing a phenylmethyl substructure . They are commonly used in the synthesis of other compounds, including pharmaceuticals .


Synthesis Analysis

Benzyl compounds can be synthesized through various methods. For example, benzyl chloride can react with ammonia in aqueous solution to produce benzylamine . The exact synthesis process for “benzyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride” would depend on the specific reactants and conditions used.


Molecular Structure Analysis

The molecular structure of benzyl compounds generally consists of a benzyl group (C6H5CH2) attached to another functional group . In the case of “benzyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride”, it would have an amino and a butanoate group attached to the benzyl group.


Chemical Reactions Analysis

Benzyl compounds can undergo various chemical reactions. For instance, benzyl alcohol can be oxidized to produce benzaldehyde . The specific reactions that “benzyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride” can undergo would depend on its specific structure and the reaction conditions.


Physical And Chemical Properties Analysis

Benzyl compounds have diverse physical and chemical properties. For instance, benzyl chloride is a volatile liquid, with a boiling point of approximately 179°C . It is not miscible with water, but it readily dissolves in organic solvents such as ethanol, diethyl ether, and acetone .

Scientific Research Applications

This compound is also known as L-Serine benzyl ester hydrochloride and has a molecular formula of C10H14ClNO3 . It is soluble in water and should be stored in a cool place, away from oxidizing agents .

  • Photochemical Oxidation

    • Application: Benzyl compounds can be used in the photochemical oxidation of benzylic primary and secondary alcohols, utilizing air as the oxidant .
    • Method: This process involves using thioxanthenone as the photocatalyst, molecular oxygen from air as the oxidant, and cheap household lamps or sunlight as the light source .
    • Results: A variety of primary and secondary alcohols were converted into the corresponding aldehydes or ketones in low to excellent yields .
  • Pharmaceutical Industry

    • Application: Benzyl chloride, a related compound, is frequently used as an intermediate in the production of various pharmaceutical compounds .
    • Method: It’s employed in the synthesis of amphetamine-class drugs, antihistamines, and antibiotics .
    • Results: The specific results or outcomes would depend on the particular pharmaceutical compound being synthesized .
  • Chemical Industry

    • Application: Benzyl chloride is a common starting material for the manufacture of other benzyl compounds, such as benzyl alcohol and benzyl cyanide .
    • Method: These derivatives are useful in the production of plastics, resins, and other polymers .
    • Results: The specific results or outcomes would depend on the particular polymer being synthesized .
  • Dyes and Pigments

    • Application: Benzyl chloride is used in the synthesis of certain dyes and pigments .
    • Method: For instance, it serves as a key intermediate in the production of quinoline yellow, a food dye .
    • Results: The specific results or outcomes would depend on the particular dye or pigment being synthesized .
  • Perfume Industry

    • Application: It has a role in the perfume industry as a starting material in the synthesis of benzyl benzoate, a fixative that helps in prolonging the fragrance of perfumes .
    • Method: The specific method would depend on the particular perfume being synthesized .
    • Results: The specific results or outcomes would depend on the particular perfume being synthesized .
  • Textile Industry

    • Application: The compound’s antimicrobial properties are exploited in the textile industry to manufacture ‘fresh’ or ‘antimicrobial’ clothing .
    • Method: The specific method would depend on the particular textile product being manufactured .
    • Results: The specific results or outcomes would depend on the particular textile product being manufactured .
  • Photochemical Oxidation

    • Application: Benzyl compounds can be used in the photochemical oxidation of benzylic primary and secondary alcohols, utilizing air as the oxidant .
    • Method: This process involves using thioxanthenone as the photocatalyst, molecular oxygen from air as the oxidant, and cheap household lamps or sunlight as the light source .
    • Results: A variety of primary and secondary alcohols were converted into the corresponding aldehydes or ketones in low to excellent yields .
  • Pharmaceutical Industry

    • Application: Benzyl chloride, a related compound, is frequently used as an intermediate in the production of various pharmaceutical compounds .
    • Method: It’s employed in the synthesis of amphetamine-class drugs, antihistamines, and antibiotics .
    • Results: The specific results or outcomes would depend on the particular pharmaceutical compound being synthesized .
  • Chemical Industry

    • Application: Benzyl chloride is a common starting material for the manufacture of other benzyl compounds, such as benzyl alcohol and benzyl cyanide .
    • Method: These derivatives are useful in the production of plastics, resins, and other polymers .
    • Results: The specific results or outcomes would depend on the particular polymer being synthesized .
  • Dyes and Pigments

    • Application: Benzyl chloride is used in the synthesis of certain dyes and pigments .
    • Method: For instance, it serves as a key intermediate in the production of quinoline yellow, a food dye .
    • Results: The specific results or outcomes would depend on the particular dye or pigment being synthesized .
  • Perfume Industry

    • Application: It has a role in the perfume industry as a starting material in the synthesis of benzyl benzoate, a fixative that helps in prolonging the fragrance of perfumes .
    • Method: The specific method would depend on the particular perfume being synthesized .
    • Results: The specific results or outcomes would depend on the particular perfume being synthesized .
  • Textile Industry

    • Application: The compound’s antimicrobial properties are exploited in the textile industry to manufacture ‘fresh’ or ‘antimicrobial’ clothing .
    • Method: The specific method would depend on the particular textile product being manufactured .
    • Results: The specific results or outcomes would depend on the particular textile product being manufactured .

Safety And Hazards

Benzyl compounds can pose various safety hazards. For example, benzyl chloride is classified as a skin irritant, serious eye damage, and may cause respiratory irritation . Always handle these compounds with appropriate safety measures.

properties

IUPAC Name

benzyl (2S)-2-amino-3,3-dimethylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-13(2,3)11(14)12(15)16-9-10-7-5-4-6-8-10;/h4-8,11H,9,14H2,1-3H3;1H/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMFALAMZHMNIN-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)OCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride

CAS RN

176388-88-8
Record name benzyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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